Holmium disilicide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Holmium disilicide is a compound of holmium and silicon. Holmium is a chemical element with the symbol Ho and atomic number 67 . It is a rare-earth element and the eleventh member of the lanthanide series . It is a relatively soft, silvery, fairly corrosion-resistant, and malleable metal . Silicides of rare-earth metals (REMs) represent an important class of compounds that possess unique properties and are widely used in various areas, such as electronics and radio engineering, in the manufacture of magnetic materials, and in the development of new structural corrosion- and heat-resistant materials .

Synthesis Analysis

The Gibbs free energy, enthalpy, and entropy of formation of holmium silicides HoSi2–a (HoSi1.82), HoSi2–b (HoSi1.67), Ho3Si4, HoSi, HoSi1–x (HoSi0.98), Ho5Si4, and Ho5Si3 are determined by the electromotive force method . The heat capacity and enthalpy of HoSi1.67 in the temperature range 55–2007 K are measured with adiabatic and mixing calorimetry .Molecular Structure Analysis

Seven silicides form in the Ho–Si system. Silicide Ho5Si3 has a hexagonal structure of Mn5Si3 type and Ho5Si4 an orthorhombic structure of Sm5Ge4 type . The formation and structure of Ho5Si3 and Ho5Si4 have been ascertained many times. Compound HoSi with an orthorhombic structure of FeB type was revealed .Chemical Reactions Analysis

The thermodynamic characteristics (Gibbs energy, enthalpies, and entropies of formation) of holmium silicides are determined using the electromotive force (emf) measurement of galvanic cells in the temperature range 610–970 K . The heat capacity and enthalpy of HoSi1.67 are established with calorimetric methods in the range 55–2007 K .Physical And Chemical Properties Analysis

Holmium is a paramagnetic as well as a ferromagnetic metal at a temperature below 19k . It appears as a bright and silver metal, and when it is oxidized, it forms an oxide which is yellowish in colour . It has about one natural isotope and out of its synthetic isotopes, one is holmium-163 and it has a half-life of about 4570 years .Safety And Hazards

Holmium (III) iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inadequate ventilation, wear respiratory protection . Contaminated work clothing should not be allowed out of the workplace . Wear protective gloves .

Orientations Futures

Despite better understanding of the molecular basis of cystinuria the principles of recurrence prevention have remained essentially the same through decades . To date, the mechanisms of cystine precipitation in urine remain incompletely understood . Future research could focus on understanding these mechanisms better and developing more effective treatments .

Propriétés

InChI |

InChI=1S/Ho.Si2/c;1-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIXUMDZCLDXCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

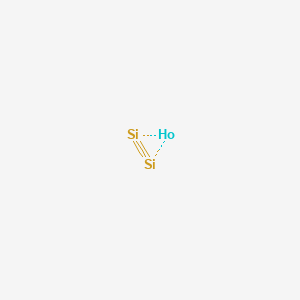

[Si]#[Si].[Ho] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HoSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Holmium disilicide | |

CAS RN |

12136-24-2 |

Source

|

| Record name | Holmium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)

![Tetrabenzo[def,LM,grs,YZ]pyranthrene](/img/structure/B577271.png)